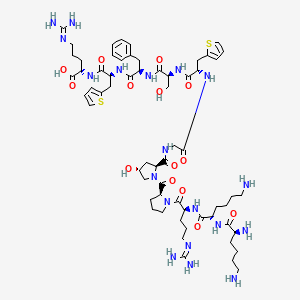
H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” is a synthetic peptide analog of bradykinin. Bradykinin is a peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. This specific analog is designed to inhibit the actions of bradykinin, making it a valuable tool in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS with automated peptide synthesizers. These machines can handle multiple peptide syntheses simultaneously, ensuring high throughput and consistency. The process is optimized for efficiency, yield, and purity, with rigorous quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” can undergo various chemical reactions, including:
Oxidation: The thiol groups in the 2-thienylalanine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in the lysine and arginine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like acyl chlorides or sulfonyl chlorides.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of the free thiol groups.
Substitution: Formation of modified peptides with acyl or sulfonyl groups attached to the amino residues.
Wissenschaftliche Forschungsanwendungen
The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in modulating bradykinin-related pathways and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions involving excessive bradykinin activity, such as hereditary angioedema and inflammation.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Wirkmechanismus
The compound exerts its effects by inhibiting the actions of bradykinin. It binds to bradykinin receptors, preventing bradykinin from interacting with its receptors and initiating downstream signaling pathways. This inhibition can reduce inflammation, pain, and other physiological responses mediated by bradykinin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH: A similar peptide with slight variations in the amino acid sequence.
Bradykinin: The natural peptide that the compound is designed to inhibit.
Icatibant: A synthetic bradykinin receptor antagonist used clinically to treat hereditary angioedema.
Uniqueness
The compound “H-Lys-Lys-Arg-Pro-Hyp-Gly-2Thi-Ser-D-Phe-2Thi-Arg-OH” is unique due to its specific sequence and modifications, which enhance its stability and inhibitory potency compared to natural bradykinin and other analogs. The inclusion of 2-thienylalanine residues provides additional sites for chemical modification and potential therapeutic applications.
Eigenschaften
Molekularformel |
C62H95N19O14S2 |
|---|---|
Molekulargewicht |
1394.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H95N19O14S2/c63-22-6-4-17-40(65)51(85)74-41(18-5-7-23-64)52(86)75-42(19-8-24-70-61(66)67)58(92)80-26-10-21-48(80)59(93)81-34-37(83)30-49(81)57(91)72-33-50(84)73-45(31-38-15-11-27-96-38)54(88)79-47(35-82)56(90)77-44(29-36-13-2-1-3-14-36)53(87)78-46(32-39-16-12-28-97-39)55(89)76-43(60(94)95)20-9-25-71-62(68)69/h1-3,11-16,27-28,37,40-49,82-83H,4-10,17-26,29-35,63-65H2,(H,72,91)(H,73,84)(H,74,85)(H,75,86)(H,76,89)(H,77,90)(H,78,87)(H,79,88)(H,94,95)(H4,66,67,70)(H4,68,69,71)/t37-,40+,41+,42+,43+,44-,45+,46+,47+,48+,49+/m1/s1 |
InChI-Schlüssel |
BAPXVPGXAHEAKB-BYZYXFGASA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CS3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CS5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


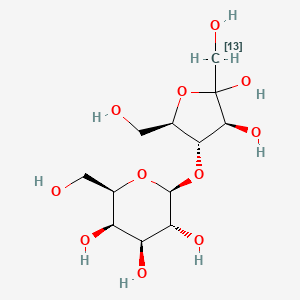
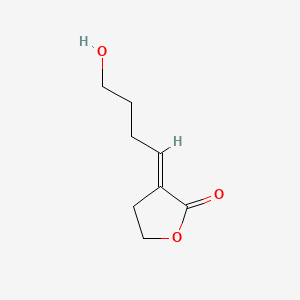
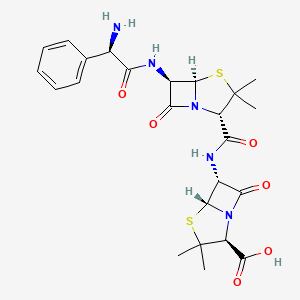
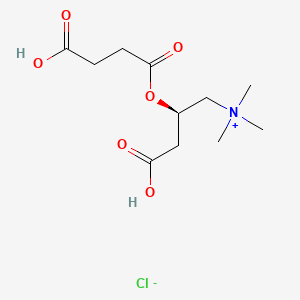
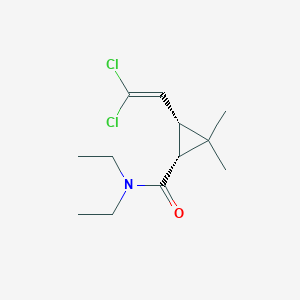
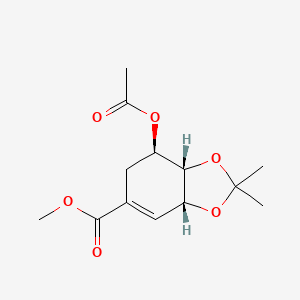
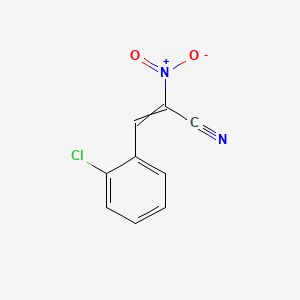


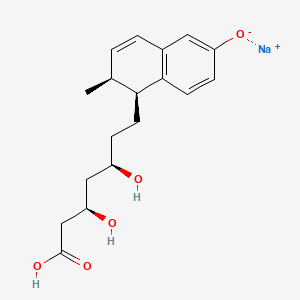

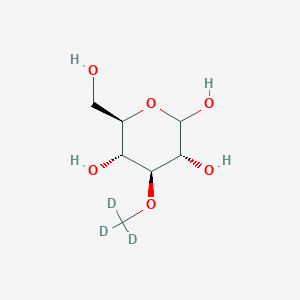
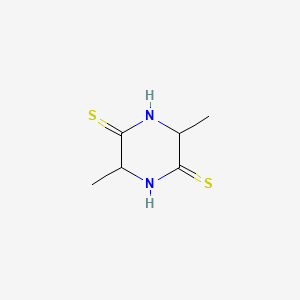
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
